D-Fructose-13C,d2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(3S,4R,5R)-6,6-dideuterio-1,3,4,5,6-pentahydroxy(613C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1D2 |
InChI Key |
BJHIKXHVCXFQLS-SBJPZWNCSA-N |
Isomeric SMILES |
[2H][13C]([2H])([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Methods for Synthesis and Isotopic Enrichment of D Fructose 13c,d2
Chemical Synthesis Approaches for Site-Specific ¹³C and Deuterium (B1214612) Labeling
Chemical synthesis offers precise control over the placement of isotopic labels within the D-fructose molecule. These methods are often multi-step processes that require careful selection of starting materials and reaction conditions to achieve the desired stereochemistry and isotopic enrichment.
Deuterium Exchange and Direct Deuterium Labeling Techniques
The introduction of deuterium into the D-fructose molecule can be achieved through several methods, with direct hydrogen-deuterium (H-D) exchange being a particularly efficient approach. One of the most effective methods involves the use of a ruthenium-on-carbon (Ru/C) catalyst in the presence of deuterium oxide (D₂O) as the deuterium source mdpi.comrsc.org.
This catalytic system facilitates the exchange of hydrogen atoms for deuterium atoms on the carbon backbone of the sugar. The reaction is typically carried out under a hydrogen or deuterium atmosphere. The regioselectivity of the deuteration can be controlled by protecting certain hydroxyl groups, as the exchange often occurs at positions adjacent to free hydroxyls. This method has been successfully applied to various sugars and demonstrates good functional group tolerance mdpi.comnih.gov.
Another approach involves the reduction of a suitable precursor with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). This method is particularly useful for introducing deuterium at specific positions if a precursor with a reducible functional group at the target site can be synthesized.
Table 2: Research Findings on Ruthenium-Catalyzed Deuterium Labeling of Sugars
| Catalyst | Deuterium Source | Key Findings | Reference |
| Ruthenium-on-carbon (Ru/C) | D₂O | Efficient and regioselective H-D exchange at carbons adjacent to hydroxyl groups. | mdpi.com |
| RuCl₂(PPh₃)₃ | D₂O | Active for deuteration of primary alcohols. | mdpi.com |
| Ruthenium pincer catalyst | D₂O | Effective for β-deuteration of secondary alcohols with high deuterium incorporation. | mdpi.com |
This table summarizes key findings from research on ruthenium-catalyzed deuteration, which is applicable to fructose (B13574).
Chemo-Enzymatic Synthesis Methodologies for Complex Carbohydrates
Chemo-enzymatic synthesis combines the precision of chemical synthesis with the high stereoselectivity of enzymatic reactions. This approach is particularly valuable for the synthesis of complex carbohydrates, including isotopically labeled ones. In this methodology, a chemically synthesized, isotopically labeled precursor is used as a substrate for one or more enzymatic reactions to build the final D-fructose molecule or a larger carbohydrate containing the labeled fructose unit.
Enzymes such as aldolases, isomerases, and glycosyltransferases can be employed to form new carbon-carbon bonds or glycosidic linkages with high stereospecificity. For example, fructose-1,6-bisphosphate aldolase (B8822740) can be used to condense a ¹³C-labeled dihydroxyacetone phosphate (B84403) with glyceraldehyde-3-phosphate to form ¹³C-labeled fructose-1,6-bisphosphate, which can then be dephosphorylated to yield labeled fructose.
This approach offers several advantages, including milder reaction conditions and the avoidance of complex protection-deprotection steps often required in purely chemical syntheses. The synthesis of ¹³C-labeled N-glycans has been demonstrated using a chemo-enzymatic strategy, highlighting the potential of this method for producing a wide range of isotopically labeled carbohydrates nih.gov.
Biosynthetic Pathways and Microbial Overexpression for Isotopic Incorporation
Biosynthetic methods leverage the metabolic machinery of microorganisms to produce isotopically labeled compounds from simple, enriched precursors. These methods are often more cost-effective for producing uniformly labeled compounds.
Utilization of ¹³C-Labeled Precursors in Microbial Culture
A common biosynthetic approach is to cultivate microorganisms, such as Escherichia coli or yeast, in a medium where the primary carbon source is a ¹³C-labeled precursor, typically [U-¹³C₆]-glucose mdpi.comresearchgate.net. Through the central metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate pathway, the ¹³C label is incorporated into various metabolic intermediates, including fructose-6-phosphate (B1210287), a direct precursor to fructose.
The isotopic enrichment of the final product depends on the enrichment of the precursor and the extent to which the microorganism utilizes the provided carbon source. This method is highly effective for producing uniformly ¹³C-labeled D-fructose. By analyzing the labeling patterns of metabolic end products, researchers can also gain insights into the metabolic fluxes within the organism nih.govnih.gov.
Table 3: Metabolic Fate of Dietary Fructose from Isotopic Tracer Studies in Humans
| Metabolic Fate | Mean Conversion/Oxidation Rate | Time Frame | Reference |
| Oxidation (Non-exercising) | 45.0% ± 10.7 | 3-6 hours | nih.gov |
| Oxidation (Exercising) | 45.8% ± 7.3 | 2-3 hours | nih.gov |
| Conversion to Glucose | 41% ± 10.5 | 3-6 hours | nih.gov |
| Conversion to Lactate (B86563) | ~25% | A few hours | nih.gov |
This table provides an overview of how fructose is metabolized in humans, as determined by isotopic tracer studies, which relies on the availability of labeled fructose.
Engineered Organisms for Targeted Isotopic Enrichment
Metabolic engineering offers a powerful tool for enhancing the production of specific isotopically labeled compounds. By modifying the genetic makeup of microorganisms, it is possible to redirect metabolic fluxes towards the synthesis of a desired product, such as D-fructose.
For example, genes encoding enzymes that consume fructose or its precursors can be knocked out to prevent the diversion of the carbon skeleton away from the target molecule. Conversely, genes for key enzymes in the fructose biosynthetic pathway can be overexpressed to increase the production yield. Escherichia coli is a commonly used host for such engineering due to its well-characterized genetics and rapid growth nih.govmdpi.comnih.gov.
This approach can be combined with the use of ¹³C-labeled precursors to achieve high yields of isotopically enriched D-fructose. Furthermore, by carefully selecting the genetic modifications, it may be possible to control the specific labeling pattern of the product.
Positional and Uniform Labeling Strategies for D-Fructose-¹³C,d₂
Positional Labeling
Positional labeling of D-Fructose with both ¹³C and deuterium requires a multi-step approach that combines site-specific isotope introduction. This can be achieved through chemoenzymatic methods, which leverage the high specificity of enzymes to direct the labeling to particular atoms.
A plausible synthetic route for a positionally labeled D-Fructose-¹³C,d₂, such as D-[6-¹³C;6,6'-²H₂]fructose, would involve the following conceptual steps:
Preparation of an Isotopically Labeled Precursor: The synthesis would likely begin with a smaller, isotopically labeled building block. For instance, a three-carbon precursor like dihydroxyacetone phosphate (DHAP) could be synthesized with a ¹³C-labeled carbon at the desired position.
Enzymatic Aldol (B89426) Condensation: An aldolase, such as fructose-1,6-bisphosphate aldolase, could then be used to catalyze the condensation of the ¹³C-labeled DHAP with an unlabeled glyceraldehyde-3-phosphate (G3P). This reaction would specifically place the ¹³C label at a predetermined position in the resulting fructose-1,6-bisphosphate backbone.
Introduction of Deuterium: Deuterium can be introduced at specific, non-exchangeable C-H bonds through catalytic H/D exchange reactions on a suitably protected intermediate. For labeling at the C6 position, a precursor with a terminal aldehyde or a group amenable to reduction could be treated with a deuterium source, such as deuterium gas (D₂) or a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄), in the presence of a suitable catalyst.
Deprotection and Purification: The final steps would involve the removal of any protecting groups and purification of the final D-Fructose-¹³C,d₂ product using chromatographic techniques.
An example of a commercially available, positionally labeled D-Fructose is D-[6-¹³C;6,6'-²H₂]fructose . omicronbio.com This compound has one carbon-13 atom at the C6 position and two deuterium atoms attached to the same carbon.
Uniform Labeling
Uniformly labeled D-Fructose-¹³C,d₂ would involve the synthesis of fructose where all carbon atoms are ¹³C and all non-exchangeable hydrogen atoms are replaced with deuterium. This is typically achieved by growing microorganisms or plants in a medium where the sole carbon source is uniformly ¹³C-labeled (e.g., [U-¹³C]-glucose) and the water is replaced with deuterium oxide (D₂O).
The general strategy for uniform labeling involves:
Culturing in Isotopically Enriched Media: Organisms such as algae or specific strains of bacteria are grown in a defined medium containing [U-¹³C]-glucose as the carbon source and D₂O as the solvent.
Metabolic Incorporation: During their growth and metabolic processes, these organisms incorporate the ¹³C and deuterium into all their synthesized biomolecules, including carbohydrates like fructose.
Extraction and Purification: The desired uniformly labeled D-Fructose is then extracted from the biomass and purified to a high degree.
The following table summarizes the key differences between positional and uniform labeling strategies for D-Fructose-¹³C,d₂.
Table 1: Comparison of Positional and Uniform Labeling Strategies for D-Fructose-¹³C,d₂
| Feature | Positional Labeling | Uniform Labeling |
|---|---|---|
| Isotope Placement | Specific atoms are labeled with ¹³C and deuterium. | All carbon atoms are ¹³C, and all non-exchangeable hydrogen atoms are deuterium. |
| Synthesis Method | Typically involves multi-step chemical or chemoenzymatic synthesis. | Primarily achieved through biological synthesis in isotopically enriched media. |
| Starting Materials | Isotopically labeled precursors and specific reagents. | Uniformly labeled carbon source (e.g., [U-¹³C]-glucose) and deuterium oxide (D₂O). |
| Primary Application | Elucidation of specific metabolic pathways and reaction mechanisms. | Tracing the overall metabolic fate and distribution of the molecule. |
| Example | D-[6-¹³C;6,6'-²H₂]fructose omicronbio.com | [U-¹³C, U-²H]-D-Fructose |
Research Findings on Isotopic Enrichment
Detailed research into the synthesis of isotopically labeled sugars has provided a toolbox of chemical and enzymatic reactions that can be adapted for the preparation of compounds like D-Fructose-¹³C,d₂. Chemoenzymatic synthesis is particularly powerful as it combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis.
For instance, the synthesis of fructose analogues often utilizes aldol condensation reactions catalyzed by fructose 1,6-diphosphate aldolase. nih.gov This enzyme can be used to form a C-C bond between dihydroxyacetone phosphate (DHAP) and an aldehyde, allowing for the introduction of an isotopic label from a labeled precursor.
Furthermore, methods for the enzymatic conversion of D-glucose to D-fructose are well-established and can be adapted for isotopically labeled substrates. researchgate.net For example, if a specifically ¹³C and deuterium-labeled D-glucose were synthesized, it could potentially be converted to the corresponding labeled D-fructose using glucose isomerase.
The following table presents a hypothetical chemoenzymatic approach for the synthesis of a positionally labeled D-Fructose-¹³C,d₂.
Table 2: Hypothetical Chemoenzymatic Synthesis of D-[1-¹³C;1,1-²H₂]fructose
| Step | Reaction | Reactants | Key Enzyme/Reagent | Product |
|---|---|---|---|---|
| 1 | Isotopic Labeling of Precursor | [¹³C]Formaldehyde, Deuterium source | Chemical Synthesis | [¹³C, ²H₂]Formaldehyde |
| 2 | Aldol Condensation | [¹³C, ²H₂]Formaldehyde, Dihydroxyacetone phosphate (DHAP) | Fructose-1,6-bisphosphate aldolase | [1-¹³C;1,1-²H₂]Fructose-1,6-bisphosphate |
| 3 | Dephosphorylation | [1-¹³C;1,1-²H₂]Fructose-1,6-bisphosphate | Fructose-1,6-bisphosphatase | D-[1-¹³C;1,1-²H₂]fructose |
This table illustrates a conceptual pathway and does not represent a fully optimized or published synthesis. The actual synthesis would require careful optimization of reaction conditions and purification strategies.
Advanced Spectroscopic and Chromatographic Characterization of D Fructose 13c,d2 and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an indispensable tool for the structural and quantitative analysis of D-Fructose-13C,d2 and its downstream metabolites. The presence of NMR-active nuclei like ¹³C and ²H enables detailed investigation into molecular structure, connectivity, and metabolic fate.
Carbon-13 NMR (¹³C NMR) for Structural Elucidation and Isotopic Distribution
¹³C NMR is fundamental for verifying the molecular structure of this compound and pinpointing the location of the carbon-13 label. In aqueous solutions, fructose (B13574) exists as a mixture of several isomers (tautomers), primarily β-D-fructopyranose, β-D-fructofuranose, and α-D-fructofuranose, each presenting a unique set of ¹³C chemical shifts. psu.edu The large chemical shift dispersion in ¹³C NMR allows for the resolution of signals from each carbon position within these different forms. psu.edu
For a specifically labeled isotopologue like [2-¹³C]-fructose, the signal corresponding to the C2 carbon will be significantly enhanced, confirming the position of the isotopic label. ismrm.org This technique is crucial for ensuring the quality and correct labeling of the tracer before its use in metabolic studies. Furthermore, quantitative ¹³C NMR can determine the relative abundance of each tautomeric form in solution. psu.edu
Table 1: Representative ¹³C NMR Chemical Shifts for D-Fructose Tautomers in D₂O
| Carbon Atom | β-D-fructopyranose (ppm) | β-D-fructofuranose (ppm) | α-D-fructofuranose (ppm) |
| C1 | 63.8 | 64.7 | 65.5 |
| C2 | 98.8 | 104.9 | 101.9 |
| C3 | 68.2 | 82.1 | 82.9 |
| C4 | 69.9 | 77.2 | 76.5 |
| C5 | 66.9 | 81.3 | 80.8 |
| C6 | 64.9 | 63.4 | 62.4 |
Note: Chemical shifts are approximate and can vary with solvent, temperature, and pH. Data compiled from multiple sources. researchgate.nethmdb.ca
Deuterium (B1214612) NMR (²H NMR) for Positional Analysis and Relaxation Studies
Deuterium (²H) NMR spectroscopy is specifically used to detect the location of deuterium labels within the this compound molecule. Because the natural abundance of deuterium is very low (about 0.0115%), ²H NMR spectra of deuterated compounds provide a clean background, allowing for clear detection of the labeled sites. nih.gov For instance, in a compound like [6,6’-²H₂]fructose, the ²H NMR spectrum would show signals corresponding to the deuterium atoms at the C6 position. frontiersin.org
Compared to ¹³C, deuterium nuclei have much shorter T₁ and T₂ relaxation times. frontiersin.org The short T₂ relaxation time leads to broader resonance lines, resulting in lower spectral resolution than ¹³C NMR. frontiersin.org However, the short T₁ relaxation allows for rapid signal averaging, which can compensate for the lower intrinsic sensitivity of the ²H nucleus. nih.gov These relaxation properties are fundamental in designing experiments for in vivo metabolic studies, such as Deuterium Metabolic Imaging (DMI). nih.govfrontiersin.org
Multidimensional NMR Techniques (e.g., ¹³C-¹³C COSY, HSQC, HMBC, INADEQUATE) for Connectivity and Conformation
Multidimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals and mapping the covalent bond network and spatial relationships within this compound and its metabolites.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.eduepfl.ch It is highly sensitive and allows for the assignment of carbons that have attached protons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two, three, or even four bonds apart (long-range couplings). columbia.eduyoutube.com HMBC is critical for identifying quaternary carbons (like the C2 in fructose) which have no attached protons and for piecing together the carbon skeleton by linking different spin systems across non-protonated centers or heteroatoms. epfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. youtube.com It is used to trace out proton-proton networks within the molecule. researchgate.net
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While technically challenging due to its very low sensitivity, this experiment provides direct ¹³C-¹³C correlation, offering unambiguous proof of the carbon skeleton connectivity. It is most feasible with highly enriched ¹³C-labeled samples.
Together, these techniques provide a comprehensive picture of the molecule's structure, confirming isotopic label positions and elucidating the structure of novel metabolites formed from this compound. creative-biolabs.comscience.gov
Table 2: Application of Multidimensional NMR in Fructose Analysis
| NMR Technique | Information Provided | Application to this compound |
| HSQC | ¹H-¹³C one-bond correlations | Assigns carbons with attached protons; confirms D-labeling sites by absence of ¹H signal. |
| HMBC | ¹H-¹³C long-range (2-4 bond) correlations | Connects molecular fragments; assigns quaternary carbons (e.g., C2); traces metabolic conversions. columbia.edu |
| COSY | ¹H-¹H correlations through 2-3 bonds | Identifies proton spin systems within the fructose ring and its metabolites. youtube.com |
Solid-State NMR (CP/MAS NMR) for Insoluble or Immobilized Systems
When this compound or its metabolites are part of an insoluble matrix, such as a crystalline solid or bound to a macromolecule, solid-state NMR (ssNMR) becomes the analytical method of choice. acs.org The combination of Cross-Polarization (CP) and Magic Angle Spinning (MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions that broaden signals in solids, resulting in high-resolution spectra. huji.ac.il
CP/MAS NMR can provide valuable information on the conformation and packing of fructose molecules in the solid state. nih.gov For example, studies on crystalline fructose have shown that it exists predominantly as the β-D-fructopyranose tautomer. researchgate.net The technique can also distinguish between crystalline and amorphous forms of a sample. semanticscholar.org For instance, if free, labeled fructose is mixed with a biological sample, ssNMR can determine if it remains in a crystalline state or becomes intimately mixed and amorphous within the sample matrix. semanticscholar.org The spin-lattice relaxation time (T₁) in the solid state can be very long for crystalline materials, and CP helps to overcome this limitation by transferring polarization from abundant protons. huji.ac.ilsemanticscholar.org
Hyperpolarization Techniques for Enhanced NMR Sensitivity
A major limitation of ¹³C NMR is its low intrinsic sensitivity. Hyperpolarization techniques, such as Dynamic Nuclear Polarization (DNP), can overcome this by increasing the ¹³C polarization by several orders of magnitude. nih.gov This dramatic signal enhancement enables real-time in vivo metabolic imaging. nih.gov
[2-¹³C]-fructose is a particularly suitable candidate for hyperpolarization. ismrm.org The C2 carbon is a hemiketal, a quaternary carbon with a relatively long T₁ relaxation time (approx. 14-16 seconds at 37°C), which is crucial because the hyperpolarized state decays at the rate of T₁. nih.govnih.govismrm.org This sufficiently long lifetime allows for the injection of hyperpolarized [2-¹³C]-fructose into a biological system and the subsequent tracking of its conversion into metabolites like fructose-6-phosphate (B1210287) in real time. ismrm.orgnih.gov This approach has been used to study metabolic differences in cancer models, demonstrating its potential for non-invasive investigation of metabolic pathways like glycolysis. nih.govnih.govismrm.org
Quantitative NMR for Isotopic Enrichment and Metabolite Concentration Assessment
Quantitative NMR (qNMR) is a powerful method for determining the concentration of analytes and the degree of isotopic enrichment without the need for identical standards for each analyte. researchgate.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. researchgate.net
By acquiring spectra under specific conditions that ensure full relaxation of all nuclei (e.g., using a long relaxation delay), the integrals of NMR signals can be used for precise quantification. nih.gov In studies using this compound, qNMR can be used to:
Assess Isotopic Enrichment: Measure the percentage of ¹³C at a specific position by comparing the signal intensity of the labeled site to that of non-labeled carbons or by using specialized pulse sequences. nih.govnih.gov
Quantify Metabolites: By adding a known amount of an internal standard, the concentrations of the labeled fructose and its various metabolites (e.g., glucose, lactate (B86563), alanine) in complex mixtures like biofluids or cell extracts can be determined. polimi.itpnas.orgnih.gov This has been applied to quantify sugars in fruit juices, wine, and biological samples. sci-hub.seresearchgate.net
This non-destructive technique is highly reproducible and allows for the simultaneous quantification of multiple compounds in a single measurement. nih.govnih.gov
Mass Spectrometry (MS) Methodologies
Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds, offering unparalleled sensitivity and specificity. In the context of this compound, various MS-based methodologies are employed to trace its metabolic fate, quantify its metabolites, and elucidate complex biological pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Isotopomer Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites of this compound, such as sugar phosphates, chemical derivatization is necessary to increase their volatility for GC analysis. vanderbilt.edu This method is extensively used for metabolite profiling and isotopomer analysis, providing insights into the distribution of the ¹³C and deuterium labels throughout various metabolic pathways. nih.govd-nb.info
Metabolic flux analysis often relies on GC-MS to measure ¹³C label incorporation into central metabolites like amino acids, organic acids, and sugars. nih.govresearchgate.net The analysis of ¹³C labeling in the glucose and fructose portions of sucrose (B13894), as well as free glucose and fructose, provides crucial data for understanding fluxes in hexose (B10828440) and pentose (B10789219) phosphate (B84403) pools. nih.gov To achieve this, sugars are typically derivatized to more volatile forms, such as trimethylsilyl (B98337) (TMS) or O-methyloxime acetate (B1210297) derivatives. nih.govspringernature.comnih.gov
The choice of ionization method in GC-MS is critical. Chemical ionization (CI) is often preferred over electron ionization (EI) for isotopomer quantification of saccharides as it produces less fragmentation and preserves the molecular ion, which is essential for tracking the isotopic labels. nih.govresearchgate.net For example, methyloxime peracetate derivatives of fructose analyzed under CI show characteristic losses that help in their identification and quantification. nih.govnih.gov
Table 1: GC-MS Analysis of Fructose Metabolites
| Metabolite | Derivatization Method | Ionization | Key Fragments | Application |
| Fructose | O-methyloxime peracetate | CI | M-60 (loss of acetate), M-42 (loss of ketene) | Quantification in clinical samples nih.govnih.gov |
| Fructose | O-methyloxime peracetate | EI | C1-C3 fragment | Quantitative assay nih.gov |
| Sugars | Trimethylsilyl (TMS) | EI/CI | Various fragments | Metabolic flux analysis springernature.comnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Samples
Liquid chromatography-mass spectrometry (LC-MS) is indispensable for analyzing complex biological samples containing a wide range of metabolites with varying polarities, including those of this compound. vanderbilt.edu Unlike GC-MS, LC-MS can often analyze non-volatile and thermally labile compounds, such as sugar phosphates and acyl-CoA molecules, without the need for derivatization. vanderbilt.eduwaters.com This makes it particularly suitable for studying intermediates in glycolysis and other central metabolic pathways. d-nb.info
LC-MS/MS, a variation of LC-MS, offers enhanced sensitivity and specificity, allowing for the accurate quantification of ¹³C-labeling in free sugars and their metabolic products. creative-proteomics.comosti.gov This technique has been successfully applied to track the flow of carbon from [U-¹³C]-fructose into cytosolic sugar metabolism in maize embryos, providing a time-resolved understanding of carbon flux. creative-proteomics.comresearchgate.net The ability to distinguish the ¹³C-labeling in the individual fructosyl and glucosyl units of sucrose provides deep insights into the dynamics of cytosolic hexose phosphates. creative-proteomics.comosti.govresearchgate.net
The use of hydrophilic interaction liquid chromatography (HILIC) coupled with MS has proven effective for the analysis of polar metabolites like sugars and their phosphorylated derivatives. oup.com High-pH mobile phases can improve chromatographic resolution and enhance MS signal intensity without derivatization. waters.com
Table 2: LC-MS Applications for Fructose Metabolite Analysis
| Analytical Technique | Sample Type | Key Findings | Reference |
| LC-MS/MS | Maize Embryos | Time-resolved tracking of carbon flow from [U-¹³C]-fructose. | creative-proteomics.comosti.gov |
| UPLC-MS | Food and Beverage | Rapid and direct analysis of simple and complex carbohydrates. | waters.com |
| HILIC-MS | Plant Tissues | Separation of sugar isomers and phosphorylated sugars. | oup.com |
Isotope Ratio Mass Spectrometry (IRMS) for Precise ¹³C/¹²C Ratios
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios, such as ¹³C/¹²C. thermofisher.com When coupled with a separation technique like high-performance liquid chromatography (HPLC), it becomes a powerful tool for compound-specific isotope analysis. thermofisher.comoiv.int This LC-IRMS setup allows for the determination of the ¹³C/¹²C ratio of individual compounds, like fructose and its metabolites, in a complex mixture. oiv.intresearchgate.net
The principle involves the complete oxidation of the eluting organic compounds into CO2, which is then introduced into the IRMS for isotope ratio measurement. thermofisher.com This technique is highly sensitive to small variations in isotope abundance, making it ideal for authenticity control of food products and for tracing metabolic pathways using isotopically labeled substrates. thermofisher.comeconomie.gouv.fr For instance, LC-IRMS can detect the adulteration of honey with C4 sugars by measuring the distinct δ¹³C values of glucose and fructose. thermofisher.com
The precision of IRMS allows for the detection of very low levels of isotopic enrichment, which is beneficial in tracer experiments studying sugar metabolism. thermofisher.com
Table 3: δ¹³C Values of Sugars in Authentic Lemon Juices Determined by HPLC-co-IRMS
| Compound | Average δ¹³C Value (‰) | Standard Deviation (‰) |
| Organic Acids (mainly Citric Acid) | -25.40 | 1.62 |
| Glucose | -23.83 | 1.82 |
| Fructose | -25.67 | 1.72 |
Data from Guyon et al. (2013) on 35 authentic lemon and lime juices. economie.gouv.fr
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Differentiation of Isotopomers
Tandem mass spectrometry (MS/MS or MS²) is a technique where two or more stages of mass analysis are used to increase the specificity and structural information obtained from a sample. wikipedia.org In the context of this compound and its isotopomers, MS/MS is crucial for differentiating between structural isomers and for elucidating fragmentation pathways. nih.govnih.gov
By selecting a specific precursor ion (e.g., the molecular ion of a labeled metabolite) and subjecting it to fragmentation through collision-induced dissociation (CID) or other methods, a characteristic product ion spectrum is generated. researchgate.net This fragmentation pattern serves as a fingerprint for the molecule, allowing for its unambiguous identification. For instance, the MS² fragmentation patterns of branched and linear fructans have been shown to be distinct, enabling the rapid screening for these compounds. nih.gov
The use of isotopically labeled standards, such as this compound, is invaluable in validating the structure of generated fragments. nih.gov The mass shifts observed in the fragments of the labeled compound compared to its unlabeled counterpart confirm the number of labeled atoms in each fragment, aiding in the elucidation of fragmentation mechanisms. nih.govscripps.edu This detailed structural information is vital for accurate metabolite identification and for understanding the metabolic transformations of this compound.
Table 4: Differentiating Sugar Isomers with MS/MS
| Isomers | Differentiating Feature | Reference |
| Branched vs. Linear Fructans | Distinctive MS² fragmentation patterns | nih.gov |
| Leucrose, Sucrose, Palatinose, etc. | Diagnostic fragment ions from chloride adducts | nih.gov |
| Maltose vs. Maltulose | Diagnostic ions at m/z 221 and 263 respectively | nih.gov |
Derivatization Strategies for Enhanced MS Detection and Separation
Derivatization is a chemical modification process used to enhance the analytical properties of compounds for mass spectrometry, particularly for GC-MS analysis of non-volatile substances like sugars. restek.com The primary goals of derivatization in the context of this compound analysis are to increase volatility, improve chromatographic separation, and enhance ionization efficiency for better detection sensitivity. nih.govrestek.comacs.org
Common derivatization techniques for sugars include silylation and oximation. restek.com For instance, trimethylsilyl (TMS) derivatization is a widely used method, though it can produce multiple anomeric peaks for a single sugar. restek.comchromforum.org Oximation, often followed by acetylation or silylation, can simplify the chromatogram by forming a single derivative for each sugar. nih.govrestek.com The choice of derivatization reagent and reaction conditions is critical for achieving reproducible and accurate quantification. restek.com
For LC-MS, while often not strictly necessary, derivatization can still be employed to improve separation and sensitivity. meliomics.com For example, derivatization can improve the retention of polar metabolites on reversed-phase liquid chromatography (RPLC) columns. meliomics.com In-source derivatization techniques, where the reaction occurs within the mass spectrometer's ion source, offer a rapid and efficient alternative to traditional benchtop methods. acs.org
Table 5: Common Derivatization Strategies for Sugar Analysis by MS
| Derivatization Method | Target Analytes | Analytical Platform | Purpose |
| O-methyloxime peracetate | Aldoses and Ketoses | GC-MS | Quantification in clinical samples, facile determination. nih.govnih.gov |
| Trimethylsilylation (e.g., BSTFA) | Sugars | GC-MS | Analysis of isotopomer distribution for metabolic flux analysis. springernature.comnih.gov |
| Phenylboronic acid | Mono- and Disaccharides | ESI-MS | Enhanced sensitivity, parts-per-trillion detection limits. acs.org |
| Oximation followed by silylation | Sugars | GC-MS | To overcome issues with multiple anomeric peaks. restek.comchromforum.org |
Applications in Metabolic Pathway Elucidation and Flux Analysis
Tracing D-Fructose-¹³C,d2 Through In Vitro and In Vivo Biochemical Pathways (Non-Clinical Focus)
The use of isotopically labeled fructose (B13574), such as D-Fructose-¹³C,d2, has been instrumental in delineating its metabolic journey in various non-clinical settings, from cell cultures to animal models. By introducing this labeled sugar, scientists can follow the ¹³C and deuterium (B1214612) atoms as they are incorporated into downstream metabolites, providing a clear picture of the active biochemical routes.
The metabolism of fructose is distinct from that of glucose, and labeled fructose has been crucial in understanding these differences. In tissues like the liver, fructose enters the glycolytic pathway, but it bypasses the main regulatory step catalyzed by phosphofructokinase. mdpi.comnih.gov Studies using ¹³C-labeled fructose have shown that its carbons can be efficiently converted into glycolytic intermediates such as pyruvate (B1213749) and lactate (B86563). researchgate.net
For instance, in the halophilic archaeon Halococcus saccharolyticus, studies with ¹³C-labeled fructose and glucose revealed that these two hexoses are degraded via different pathways. While glucose was metabolized through an Entner-Doudoroff (ED) type pathway, fructose was almost entirely degraded via an Embden-Meyerhof (EM) type pathway, a classic glycolytic route. researchgate.net This highlights how labeled fructose can uncover pathway separation even for isomeric sugars.
Furthermore, labeled fructose has been used to investigate gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. In human studies, after the administration of a ¹³C-labeled fructose load, a significant portion of the labeled carbons are recovered in blood glucose, indicating substantial conversion. researchgate.net This demonstrates the liver's capacity to utilize fructose as a substrate for glucose production. Research in rats has shown that fructose feeding leads to adaptive changes in the enzymes of both glycolysis and gluconeogenesis in the liver and jejunal mucosa. nih.gov
The following table summarizes findings from studies investigating the metabolic fate of labeled fructose in glycolysis and gluconeogenesis.
| Organism/System | Labeled Substrate | Key Findings |
| Halococcus saccharolyticus | ¹³C-Fructose | Fructose is degraded almost exclusively via the Embden-Meyerhof (EM) pathway (96%). researchgate.net |
| Human Adipocytes | [1,2-¹³C₂]-d-glucose with Fructose | Fructose diverts glucose from the TCA cycle and fatty acid synthesis towards other pathways. nih.gov |
| Rat Liver and Jejunum | Fructose | Fructose feeding increases the activity of key enzymes in both glycolysis and gluconeogenesis. nih.gov |
| Humans | ¹³C-Fructose | A significant portion of ingested fructose is converted to glucose via gluconeogenesis. researchgate.net |
The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route for generating NADPH, essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. ontosight.aiksu.edu.sa Labeled fructose has been utilized to probe the activity of the PPP.
Studies in mice have demonstrated that both [U-¹³C]fructose and [U-¹³C]glucose contribute to the PPP in the liver. nih.gov By analyzing the ¹³C-isotopomer distribution in glycogen, researchers could quantify the flux of each sugar into the PPP. nih.gov The results indicated that glucose-6-phosphate derived from glucose via the direct pathway is preferentially used by the PPP compared to that derived from fructose. nih.gov
In hepatocytes from Goto-Kakizaki rats, the circulation of D-fructose 6-phosphate in the pentose phosphate pathway was investigated using ¹³C-labeled fructose. nih.gov These studies provide insights into how different sugars contribute to the PPP and how this might be altered in different metabolic states.
Isotopically labeled fructose is a valuable tool for studying the interconversion between different carbohydrates. The metabolic pathways of fructose and glucose are interconnected, and labeled tracers can quantify the extent of this crossover.
As mentioned, a primary fate of fructose in the liver is its conversion to glucose. researchgate.netresearchgate.net Studies using ¹³C-labeled fructose have quantified this conversion, showing that a substantial fraction of ingested fructose is released into the bloodstream as glucose. researchgate.net This interconversion is a key aspect of hepatic fructose metabolism.
The carbon backbone of fructose can be incorporated into a variety of biomolecules through downstream biosynthetic pathways. Labeled fructose allows researchers to trace these carbons into lipids and amino acids.
In human adipocytes, studies with [U-¹³C₆]-fructose have shown that while some fructose is oxidized, its primary use is for anabolic processes like the synthesis of fatty acids and non-essential amino acids. nih.gov The majority of the labeled fructose entered the TCA cycle, leading to a significant increase in labeled glutamate. nih.gov This indicates a robust conversion of fructose carbons into amino acids.
These studies also revealed a significant increase in the synthesis of the fatty acid palmitate from fructose-derived carbons. nih.gov This highlights the lipogenic potential of fructose in adipocytes. The use of labeled fructose enables the quantification of its contribution to de novo lipogenesis, the process of synthesizing new fatty acids. researchgate.net
The table below presents a summary of research findings on the fate of labeled fructose carbons in biosynthetic processes.
| Cell/Tissue Type | Labeled Substrate | Key Downstream Metabolites | Primary Metabolic Fate |
| Human Adipocytes | [U-¹³C₆]-Fructose | Glutamate, Palmitate, Oleate | Anabolic processes (fatty acid and amino acid synthesis) nih.gov |
| Human Adipocytes | [1,2-¹³C₂]-d-glucose with Fructose | Lactate, Oleate | Fructose diverts glucose towards serine oxidation and away from fatty acid synthesis. nih.gov |
| Humans | ¹³C-Fructose | VLDL-¹³C-palmitate | Contributes to both intestinal and hepatic de novo lipogenesis. researchgate.net |
Quantitative Metabolic Flux Analysis (MFA) Using D-Fructose-¹³C,d2
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers like D-Fructose-¹³C,d2 is central to ¹³C-based MFA.
¹³C-based MFA relies on introducing a ¹³C-labeled substrate, such as D-Fructose-¹³C,d2, into a biological system at a metabolic steady state. researchgate.netnih.gov As the labeled substrate is metabolized, the ¹³C atoms are distributed throughout the metabolic network, leading to specific labeling patterns in downstream metabolites. plos.org
The core steps of ¹³C-MFA are as follows:
Isotopic Labeling Experiment: Cells or organisms are cultured with a ¹³C-labeled substrate until they reach an isotopic and metabolic steady state. researchgate.net
Measurement of Labeling Patterns: The distribution of ¹³C isotopes in key metabolites, often proteinogenic amino acids or intracellular intermediates, is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govshimadzu.com
Computational Flux Estimation: The measured labeling patterns are used to constrain a computational model of the metabolic network. By comparing the experimentally determined labeling patterns with those predicted by the model for different flux distributions, the intracellular metabolic fluxes can be estimated. plos.orgshimadzu.com
The labeling pattern of a metabolite is dependent on the metabolic pathways through which its carbon backbone was synthesized. For example, the labeling of pyruvate derived from [1-¹³C]glucose will be different depending on whether it was formed through glycolysis or the pentose phosphate pathway. shimadzu.com By analyzing these patterns, ¹³C-MFA can determine the relative activity of different pathways.
Steady-State Flux Analysis with Isotopic Tracers
Steady-state Metabolic Flux Analysis (MFA) is a powerful technique used to quantify intracellular metabolic rates (fluxes) within a biological system that is in a metabolic and isotopic steady state. The use of D-Fructose-13C,d2 as an isotopic tracer provides enhanced resolution for these analyses compared to singly labeled substrates. When introduced into a biological system, the ¹³C and deuterium (²H) atoms from this compound are incorporated into various downstream metabolites.
The core principle involves feeding a biological system (e.g., a cell culture) with a medium containing this compound as the primary or a known fraction of the carbon source until the intracellular metabolite pools reach isotopic equilibrium. At this point, the labeling pattern of key metabolites, particularly protein-bound amino acids or excreted organic acids, becomes constant over time. These labeling patterns, known as Mass Isotopomer Distributions (MIDs), are measured with high precision using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The dual-labeling of this compound offers distinct advantages. The ¹³C label tracks the path of the carbon backbone through central carbon metabolism, enabling the quantification of relative fluxes through convergent and divergent pathways like glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle. The deuterium (d2) label provides an orthogonal layer of information, often used to trace redox reactions involving cofactors like NADH and NADPH or to resolve pathways that are indistinguishable by ¹³C alone. For instance, the retention or loss of deuterium at specific positions can differentiate between activities of malic enzyme and pyruvate carboxylase.
The measured MIDs serve as constraints for a computational model of the cell's metabolic network. By minimizing the difference between experimentally measured MIDs and the MIDs predicted by the model, a best-fit flux distribution can be calculated, providing a quantitative map of cellular metabolism.
Table 1: Hypothetical Flux Distribution in E. coli at Steady State Determined Using this compound
This table illustrates representative data from a steady-state ¹³C-MFA experiment. Fluxes are normalized to the fructose uptake rate (100 units).
| Metabolic Reaction/Pathway | Abbreviation | Relative Flux (mol/mol) |
| Fructose Uptake | - | 100.0 |
| Glycolysis (Fructose-6-P -> Pyruvate) | EMP | 78.5 |
| Pentose Phosphate Pathway (Oxidative) | PPP | 21.5 |
| Pyruvate Dehydrogenase | PDH | 65.2 |
| Pyruvate Carboxylase | PC | 10.1 |
| TCA Cycle (Citrate Synthase) | CS | 75.3 |
| Anaplerosis (Total) | ANA | 10.1 |
| Malic Enzyme | ME | 5.8 |
Dynamic Flux Analysis and Non-Stationary Approaches
While steady-state MFA provides a snapshot of metabolic fluxes in a balanced state, many biological processes are inherently dynamic. Non-stationary ¹³C-Metabolic Flux Analysis (INST-MFA), also known as dynamic labeling, is employed to capture these transient metabolic states. This approach is particularly valuable for studying systems undergoing environmental shifts, developmental changes, or rapid metabolic reprogramming.
In a typical INST-MFA experiment, the isotopic tracer, such as this compound, is introduced as a pulse or a switch in the nutrient feed. Subsequently, intracellular metabolites are sampled at multiple, short time intervals before the system reaches isotopic steady state. The rate at which the ¹³C and ²H labels from this compound are incorporated into downstream metabolite pools is measured. This time-course labeling data provides rich kinetic information that is not available from steady-state experiments.
The key advantage of INST-MFA is its ability to determine not only metabolic fluxes but also the sizes of intracellular metabolite pools. The rate of label incorporation is a function of both the flux leading to a metabolite and the size of its unlabeled pool. The dual-labeling of this compound is especially powerful in this context, as the differential incorporation rates of ¹³C and ²H can provide more stringent constraints on complex kinetic models, improving the accuracy of both flux and pool size estimations. This method is computationally more intensive than steady-state MFA but offers a more granular view of cellular operations, revealing pathway regulations and metabolic bottlenecks that are invisible in a steady-state snapshot.
Experimental Design Considerations for MFA with this compound
The success of a metabolic flux analysis experiment using this compound hinges on a meticulously planned experimental design. Key considerations include the selection of the tracer's labeling pattern, the analytical methodology, and the experimental conditions.
Tracer Selection and Labeling Position: The specific placement of the ¹³C and deuterium atoms on the fructose molecule is critical. The choice depends entirely on the biological question being addressed.
To resolve the flux split between glycolysis and the oxidative PPP, a tracer like [1-¹³C, 1,1-d2]-D-Fructose is highly informative. The ¹³C at the C1 position is lost as CO₂ in the PPP, providing a direct measure of this pathway's activity, while the deuterium atoms can track subsequent redox steps.
To probe the lower part of glycolysis and the TCA cycle, tracers labeled in other positions, such as [6-¹³C]-D-Fructose, might be more suitable.
Using a mixture of differently labeled tracers or a uniformly labeled ([U-¹³C])-fructose in parallel experiments can provide complementary data to constrain the metabolic model more robustly.
Analytical Methods: High-resolution mass spectrometry (LC-MS/MS or GC-MS) is essential for accurately quantifying the mass isotopomer distributions of metabolites. The analytical method must be capable of separating isomeric compounds and resolving isotopologues with single mass unit differences. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, offering the advantage of determining positional isotopomer information (¹³C-¹³C couplings), which provides unparalleled resolution for certain flux ratios.
Biological System and Sampling: The system must be maintained in a well-defined metabolic state (steady or a controlled dynamic state). For cell cultures, this involves using a chemostat or ensuring exponential growth in batch cultures. Rapid and effective quenching and extraction protocols are crucial to halt metabolic activity instantly and preserve the in vivo labeling state of metabolites for accurate analysis.
Insights into Organismal and Cellular Metabolism (Excluding Clinical Human Trials)
Studies in Prokaryotic and Eukaryotic Cell Culture Systems
The use of this compound in cell culture systems has provided significant insights into the fundamental principles of fructose metabolism. In prokaryotes like Escherichia coli, which can utilize fructose via the phosphotransferase system (PTS), this tracer has been used to quantify the precise partitioning of fructose-derived carbon into biomass, CO₂, and secreted byproducts like acetate (B1210297). The dual ¹³C/²H label helps to simultaneously track carbon flux and the flow of reducing equivalents (NAD(P)H), which is critical for understanding the cell's redox balance during growth on different substrates.
In eukaryotic cell culture systems, particularly in cancer cell lines, this compound has been instrumental in dissecting the metabolic pathways unique to fructose. Many cancer cells exhibit high rates of fructose utilization. Tracing experiments have demonstrated that fructose carbon, tracked by ¹³C, can be a significant contributor to de novo lipogenesis and nucleotide synthesis. The deuterium label provides additional information on the activity of enzymes like aldolase (B8822740) B and fructokinase. By comparing the metabolism of labeled fructose to that of labeled glucose, researchers can delineate substrate-specific contributions to tumorigenic phenotypes.
Table 2: Representative Labeling Enrichment in HeLa Cell Metabolites after Incubation with [1-¹³C, 1,1-d2]-D-Fructose
This table shows the percentage of the metabolite pool that is labeled with ¹³C (M+1) after reaching isotopic steady state, indicating the contribution of fructose to its synthesis.
| Metabolite | Cellular Pathway | ¹³C Labeling Enrichment (%) |
| Lactate | Glycolysis | 85.4 |
| Alanine | Glycolysis / Transamination | 82.1 |
| Citrate | TCA Cycle | 65.7 |
| Ribose-5-Phosphate | Pentose Phosphate Pathway | 12.3 |
| Palmitate | Fatty Acid Synthesis | 45.9 |
Investigations in Microbial and Plant Metabolism
In industrial microbiology, this compound is a valuable tool for metabolic engineering and bioprocess optimization. For instance, in yeast (Saccharomyces cerevisiae), which readily metabolizes fructose, this tracer can be used to map the metabolic fluxes during the production of ethanol (B145695) or other biochemicals. The data obtained from MFA helps identify metabolic bottlenecks or competing pathways that divert carbon away from the desired product. Engineers can then use this information to guide genetic modifications aimed at enhancing production yields.
In plant science, fructose is a key component of sucrose (B13894), the primary sugar transported throughout the plant. Applying this compound to plant tissues or whole plants allows researchers to trace the fate of fructose-derived carbon and hydrogen. Such studies have revealed how fructose is allocated between different metabolic sinks, such as starch synthesis in leaves, cellulose (B213188) production for cell wall structure, and the synthesis of specialized secondary metabolites in roots or flowers. The dual label is particularly useful for studying photorespiration and its interaction with primary carbon metabolism, as these pathways involve significant redox transformations and carbon rearrangements.
Research in Non-Human Animal Models for Mechanistic Insights
Non-human animal models, primarily rodents, are essential for understanding the organ-specific and systemic effects of fructose metabolism. The administration of this compound to these models allows for a detailed, quantitative analysis of inter-organ metabolic pathways that cannot be studied in cell culture.
A primary focus of such research is the liver, the main site of dietary fructose metabolism. Following administration of this compound, researchers can track the incorporation of the ¹³C and ²H labels into various hepatic and circulating metabolites. These studies have quantitatively confirmed that a significant fraction of fructose carbon is rapidly converted into glucose (via gluconeogenesis), lactate, and triglycerides through de novo lipogenesis (DNL). The deuterium label helps to trace the hydrogen atoms through these pathways, providing a more complete picture of the biochemical transformations.
These tracer studies have been pivotal in elucidating the mechanisms by which high fructose consumption contributes to metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance in animal models. By precisely quantifying the flux from fructose to hepatic fat, this compound provides direct evidence of fructose's potent lipogenic effects.
Table 3: Summary of Tracer Fate in a Rodent Model after Administration of this compound
This table summarizes the primary metabolic fate of the ¹³C label from fructose in different metabolic pools, as measured in a hypothetical study.
| Organ/Compartment | Metabolite Pool | Fate of Fructose-Derived Carbon | Quantitative Insight |
| Liver | Hepatic Glycogen | Glycogenesis | 15-20% of ingested fructose carbon stored as glycogen. |
| Liver | Hepatic Triglycerides | De Novo Lipogenesis (DNL) | 25-30% of fructose carbon directed towards fatty acid synthesis. |
| Plasma | Glucose | Gluconeogenesis | ~50% of fructose carbon is converted to glucose and released into circulation. |
| Plasma | Lactate | Glycolysis | A significant portion is released as lactate by the liver and intestines. |
| Adipose Tissue | Triglycerides | Fatty Acid Uptake | Labeled fatty acids synthesized in the liver are stored in adipose tissue. |
Mechanistic Enzymology and Kinetic Isotope Effect Studies
Elucidation of Enzyme Reaction Mechanisms Using Isotopic Labels
The use of stable isotopes like ¹³C and deuterium (B1214612) is a cornerstone of modern mechanistic enzymology. acs.org By replacing a common atom with its heavier, non-radioactive counterpart, researchers can follow the transformation of a molecule through a complex biochemical pathway. This technique is particularly valuable for understanding the step-by-step processes that occur within an enzyme's active site.
Identification of Transient Intermediates
Isotopic labeling is instrumental in identifying and characterizing transient intermediates in enzymatic reactions. acs.org These short-lived molecular species are often difficult to detect directly due to their low concentrations and rapid turnover. By using an isotopically labeled substrate such as D-Fructose-13C,d2, the resulting intermediates will also be labeled. This allows for their detection and structural analysis using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgportlandpress.com For instance, in the study of enzymes that metabolize fructose (B13574), labeled fructose can help to confirm the presence of fleeting species like enolates or Schiff base intermediates. researchgate.netcapes.gov.br The unique mass or NMR signal of the isotope-labeled intermediate distinguishes it from the background of other molecules in the reaction mixture, enabling its unambiguous identification. acs.org
The steady-state isotopic-transient kinetic analysis (SSITKA) is a powerful method that utilizes isotopic labels to gain kinetic information about reaction intermediates on a catalyst surface, which can be analogous to an enzyme's active site. sciencenet.cn This technique involves switching the feed from an unlabeled reactant to an isotopically labeled one under steady-state reaction conditions and monitoring the transient response of the labeled products. sciencenet.cn
Stereochemical Analysis of Enzymatic Conversions
Many enzymatic reactions are stereospecific, meaning they proceed with a particular three-dimensional orientation. Isotopic labeling is a key tool for analyzing the stereochemistry of these transformations. researchgate.net For example, by using a stereospecifically labeled substrate, researchers can determine whether a reaction proceeds with inversion or retention of configuration at a chiral center. The fate of the isotopic label reveals the precise stereochemical course of the enzymatic conversion. NMR spectroscopy is particularly powerful in this context, as it can distinguish between different stereoisomers of the product. nih.gov In the context of fructose metabolism, enzymes like aldolases catalyze bond formation and cleavage with a high degree of stereocontrol. bu.edu Using substrates like this compound with known stereochemistry at the labeled positions allows for a detailed investigation of the stereochemical fidelity of these enzymes. researchgate.net
Primary Kinetic Isotope Effects (KIEs) with Deuterium and Carbon-13
A primary kinetic isotope effect (KIE) is observed when the isotopic substitution involves an atom whose bond is being broken or formed in the rate-determining step of a reaction. wikipedia.orglibretexts.org The magnitude of the KIE, expressed as the ratio of the reaction rate for the lighter isotope to that of the heavier isotope (kL/kH), provides valuable information about the transition state of the reaction. wikipedia.org
The replacement of hydrogen with deuterium typically results in a significant primary KIE because the mass of the atom is doubled. wikipedia.org This change in mass alters the zero-point vibrational energy of the C-H bond versus the C-D bond, leading to a higher activation energy for breaking the C-D bond and thus a slower reaction rate. libretexts.org For instance, in the enzymatic conversion of a deuterated fructose, if the C-D bond is cleaved in the rate-limiting step, a substantial KIE would be observed. researchgate.net
Carbon-13 KIEs are generally smaller than deuterium KIEs because the relative mass change is much less (¹³C vs. ¹²C). wikipedia.org However, they are still measurable and highly informative. For example, in the fructose-1,6-bisphosphate aldolase (B8822740) reaction, ¹³C KIEs have been measured to understand the mechanism of C-C bond cleavage. researchgate.netcapes.gov.brnih.gov These studies have provided insights into the nature of the transition state and the commitment of the substrate to catalysis. nih.gov
| Isotope | Typical KIE (kL/kH) | Significance |
| ¹H vs. ²H (Deuterium) | 1 to 8 | Indicates C-H bond cleavage in the rate-determining step. |
| ¹²C vs. ¹³C | 1.02 to 1.07 | Provides information on C-C bond formation or cleavage in the rate-determining step. |
Secondary Kinetic Isotope Effects
Secondary KIEs occur when the isotopic substitution is at a position that is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but can still provide important mechanistic details. nih.gov Secondary KIEs arise from changes in the vibrational environment of the isotopically labeled atom as the reaction proceeds from the ground state to the transition state. nih.gov For example, a change in the hybridization of a carbon atom from sp³ to sp² during a reaction can lead to a measurable secondary KIE. wikipedia.org In the context of enzymatic reactions involving fructose, secondary KIEs have been used to study the enolization reactions catalyzed by enzymes like triosephosphate isomerase, providing evidence for coupled motion and tunneling in the transition state. nih.govacs.org
Equilibrium Isotope Effects
An equilibrium isotope effect (EIE) reflects the effect of isotopic substitution on the equilibrium constant of a reaction. ufl.edu EIEs arise from the fact that the vibrational energy differences between isotopically substituted molecules are different in the reactants and products. pnas.org In the isomerization of fructose to glucose, for example, thermodynamic isotope effects have been observed at different carbon positions. pnas.org Studies on the fructose-1,6-bisphosphate aldolase reaction have determined the equilibrium isotope effects for the C-C bond cleavage, providing insights into the relative ¹³C enrichment in different positions of glucose and other carbohydrates. researchgate.netcapes.gov.brnih.gov These effects are independent of the enzyme and manifest when the reaction has reached equilibrium. pnas.org
| Enzyme Reaction | Isotope Positions | Observed Effect | Reference |
| Fructose-1,6-bisphosphate aldolase | C-3 and C-4 | ¹³C enrichment in products at equilibrium | nih.gov |
| Glucose-fructose isomerization | C-1 and C-2 | Isotopic alterations indicating fractionation | pnas.org |
Isotopic Perturbation Methods for Probing Enzyme Active Sites and Conformational Changes
Isotopic perturbation methods are sophisticated techniques used to investigate the structure and dynamics of enzyme-substrate complexes. By introducing an isotopic label, subtle changes in the NMR spectrum of the substrate or enzyme can be induced, providing information about the enzyme's active site and any conformational changes that occur upon substrate binding or catalysis. nih.gov For instance, selectively labeling fructose with ¹³C allows for the use of ¹³C NMR to probe the environment of the labeled carbon atom within the enzyme's active site. portlandpress.comnih.gov Changes in the chemical shift of the ¹³C label can reveal interactions with specific amino acid residues and provide insights into the electronic environment of the bound substrate. nih.gov Furthermore, these methods can help to detect enzyme conformational changes that are part of the catalytic cycle but may not be directly on the reaction pathway. annualreviews.org
Solvent Isotope Effects in Enzymatic Reactions
Solvent isotope effects (SIEs) are a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. semanticscholar.org They provide insight into the role of solvent-exchangeable protons in the reaction pathway, including those involved in bond cleavage, bond formation, and changes within the hydrogen-bonding network. semanticscholar.org The study of SIEs typically involves comparing reaction rates in water (H₂O) to those in deuterium oxide (D₂O), a heavy water isotope.
When an enzymatic reaction is performed in D₂O instead of H₂O, the rates of key macroscopic constants, such as kcat and kcat/Km, are often observed to decrease. mdpi.com This phenomenon, known as a normal solvent kinetic isotope effect (SKIE), is frequently attributed to the transfer of a proton in the rate-determining step of the reaction. mdpi.comresearchgate.net The underlying principle is that the bond to a deuteron (B1233211) (D) is stronger and has a lower zero-point energy than the bond to a proton (H), making it more difficult to break. libretexts.org
Conversely, under certain conditions, an increase in these rate constants can be observed in D₂O, a phenomenon termed an inverse solvent kinetic isotope effect. mdpi.com Inverse SKIEs are often indicative of a rapid equilibrium step preceding the rate-limiting step(s) of the reaction. mdpi.comresearchgate.net This can occur, for example, when a catalytic residue, such as a cysteine thiolate, is generated in a pre-equilibrium step. semanticscholar.org The thiol group is a weaker acid in D₂O, which shifts the equilibrium toward the more reactive thiolate, thereby increasing the reaction rate. semanticscholar.orgresearchgate.net
In the context of fructose metabolism, studies have utilized D₂O to trace the fate of deuterated isotopomers of metabolites. For instance, in studies with rat hepatocytes, the presence of D₂O allowed for the measurement of deuterated D-glucose, L-lactate, and L-alanine derived from 13C-labeled fructose. nih.govnih.gov These investigations revealed that exogenous D-glucose could suppress the deuteration of certain metabolites, providing insights into the pathways of fructose metabolism, such as the favoring of D-fructose phosphorylation by hexokinase isoenzymes. nih.gov While these studies focus on metabolic flux and the fate of isotopes, the principles of solvent isotope effects are fundamental to interpreting the observed deuteration patterns at specific enzymatic steps. nih.govscience.gov
To properly measure and interpret solvent isotope effects, it is crucial to ensure that the experiments are conducted at equivalent positions on the respective pL-rate profiles (where L can be H or D), preferably in a pL-independent region. mdpi.com This is because the pKₐ of most monoprotic Brønsted acids increases by approximately 0.5 units in D₂O compared to H₂O. mdpi.com
Table 1: Theoretical Solvent Kinetic Isotope Effects (SKIE) in Enzymatic Reactions
| Type of SKIE | Effect on Rate in D₂O | D2Ok (kH₂O/kD₂O) | Mechanistic Implication |
| Normal | Decrease | > 1 | Proton transfer in the rate-limiting step. mdpi.com |
| Inverse | Increase | < 1 | Rapid equilibrium involving a solvent-sensitive species preceding the rate-limiting step. mdpi.comresearchgate.net |
| No Effect | No Change | ≈ 1 | Solvent-exchangeable protons are not involved in the rate-limiting step. researchgate.net |
Table 2: Examples of Experimentally Observed Solvent Isotope Effects in Various Enzymes
| Enzyme | Reaction | SKIE on kcat | SKIE on kcat/Km | Attributed Cause of Isotope Effect |
| Isocitrate Lyase | Reversible aldol (B89426) addition of succinate (B1194679) to glyoxylate | 1.7 ± 0.4 (Normal) | 0.56 ± 0.07 (Inverse) | Inverse effect due to thiolate formation equilibrium; normal effect from proton transfer. mdpi.com |
| Papain | Hydrolysis of N-protected amino acid amides | - | 0.46–0.63 (Inverse) | Prototropic tautomerism of the catalytic cysteine–histidine dyad generating the reactive thiolate. semanticscholar.orgresearchgate.net |
| Liver Alcohol Dehydrogenase (LADH) | Reduction of 4-(2'-imidazolyl)azobenzaldehyde | 0.394 ± 0.005 (Inverse on slow phase) | - | Rate-limiting release of the product alcohol. researchgate.net |
Computational and Systems Biology Approaches Integrated with Isotopic Data
Development of Kinetic Models for Fructose (B13574) Metabolism and Its Regulatory Networks
Kinetic models of metabolism are mathematical representations that describe the dynamic changes in metabolite concentrations and reaction fluxes over time. These models are built upon the principles of enzyme kinetics, incorporating parameters such as Michaelis-Menten constants (Kₘ) and maximal reaction velocities (Vₘₐₓ). The development of robust kinetic models for fructose metabolism heavily relies on experimental data, and this is where isotopic tracers like D-Fructose-¹³C,d₂ are invaluable.
By introducing this labeled fructose into a biological system, researchers can track the rate at which the ¹³C and deuterium (B1214612) labels appear in downstream metabolites. This provides direct, dynamic measurements of metabolic fluxes, which are essential for parameterizing and validating the kinetic equations within the model. plos.org For instance, a study on fructose metabolism in adipocytes used uniformly ¹³C-labeled fructose ([U-¹³C₆]-d-fructose) to trace its conversion into products of glycolysis, the TCA cycle, and fatty acid synthesis. nih.gov The appearance of ¹³C in lactate (B86563), glutamate, and palmitate over time provides the raw data needed to fit the kinetic parameters of enzymes like fructokinase, aldolase (B8822740) B, and fatty acid synthase. nih.gov
A key advantage of using isotopic data is the ability to resolve bidirectional fluxes and parallel pathways, which is often impossible with non-labeled experiments. nih.gov For example, the labeling pattern in fructose-1,6-bisphosphate (FBP) can distinguish between the forward flux from fructose-6-phosphate (B1210287) and the reverse flux from triose phosphates, providing critical constraints for the kinetic model. nih.govresearchgate.net These detailed flux measurements, made possible by isotopic tracers, are crucial for building models that accurately reflect the complex regulatory networks governing fructose metabolism, such as the allosteric regulation of phosphofructokinase by ATP and fructose-2,6-bisphosphate. plos.orgarxiv.org A computational pipeline has been developed to streamline the process of using ¹³C labeling data to parameterize these kinetic models, demonstrating the tight integration of experimental data and computational modeling. plos.org
Flux Balance Analysis (FBA) Incorporating Isotopic Labeling Data
Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions for an entire genome-scale metabolic network. pnas.org It operates on the assumption of a pseudo-steady state, where the production and consumption of intracellular metabolites are balanced. arxiv.org While powerful, a standard FBA often yields a range of possible flux solutions. To arrive at a single, biologically relevant solution, an objective function, such as the maximization of biomass production, is typically assumed. pnas.orgplos.org
However, this reliance on an assumed cellular objective can be a significant limitation. This is where the integration of isotopic labeling data, a technique often called ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a substantial improvement. plos.orgbiosynsis.com By incorporating experimentally determined labeling patterns from tracers like D-Fructose-¹³C,d₂, FBA models can be constrained with high-confidence, empirical data, reducing the need to assume a biological objective. plos.org
The process involves comparing the model-predicted mass isotopomer distributions of metabolites with those measured experimentally. nih.govfrontiersin.org The flux distribution is then adjusted until the discrepancy between the predicted and measured labeling patterns is minimized. oup.com This approach, sometimes referred to as 13C-constrained FBA, leverages the high-information content of labeling data to significantly narrow the solution space and identify the true in vivo metabolic state. plos.orgresearchgate.net For example, by feeding cells a known mixture of labeled and unlabeled fructose, ¹³C-MFA can precisely determine the relative fluxes through glycolysis versus the pentose (B10789219) phosphate (B84403) pathway, providing a powerful constraint for a genome-scale model. plos.org This integration creates a more robust and accurate picture of metabolism, combining the breadth of genome-scale models with the precision of isotope-resolved flux measurements. plos.orgnrel.gov
| Feature | Standard Flux Balance Analysis (FBA) | ¹³C-Metabolic Flux Analysis (¹³C-MFA) |
|---|---|---|
| Primary Input | Stoichiometric network, measured uptake/secretion rates | Stoichiometric network, measured uptake/secretion rates, isotopic labeling data |
| Core Principle | Optimization of an assumed objective function (e.g., maximize growth) | Minimization of error between predicted and measured labeling patterns |
| Output | A predicted optimal flux distribution | A statistically validated, best-fit flux distribution with confidence intervals |
| Resolution | Can predict fluxes for the entire genome-scale network | Traditionally focused on central metabolism, but methods for genome-scale integration exist plos.org |
| Key Advantage | Broad scope, does not require expensive isotope experiments | High accuracy and precision, resolves co-existing pathways and cyclic fluxes, data-driven sci-hub.se |
| Key Limitation | Relies on an assumed cellular objective, may not be accurate for all conditions plos.org | Technically demanding, requires isotopic tracers and advanced analytical methods (MS, NMR) rsc.org |
Sensitivity Analysis in Metabolic Networks to Identify Regulatory Points
In a study using a mathematical model of fructose metabolism, local parametric sensitivity analysis was employed to determine which reaction parameters had the most substantial influence on hepatic triglyceride accumulation. mdpi.comfrontiersin.org The analysis identified the rate constants of fructokinase and pyruvate (B1213749) kinase as the most sensitive parameters, suggesting these enzymes are key regulatory points in the conversion of fructose to fat. frontiersin.org This kind of insight is crucial for understanding disease mechanisms and identifying potential therapeutic targets.
Integration of Isotopic Data with -omics Technologies (e.g., Metabolomics, Fluxomics, Proteomics)
The true power of systems biology is realized when different layers of biological information are integrated. researchgate.netnih.gov Fluxomics, the measurement of metabolic fluxes using isotopic tracers like D-Fructose-¹³C,d₂, provides a direct readout of the functional output of a metabolic network. researchgate.net This data can be powerfully combined with other "-omics" technologies to create a holistic view of cellular regulation. nih.govmdc-berlin.de
Metabolomics: This is the large-scale study of all metabolites within a biological system. Integrating fluxomics with metabolomics allows researchers to connect reaction rates with metabolite concentrations. nih.gov For instance, isotopically non-stationary MFA (INST-MFA) uses the time-dependent labeling of metabolites to estimate not only fluxes but also metabolite pool sizes, providing a direct link between the two datasets. rsc.orgnih.gov
Proteomics: This involves the large-scale analysis of proteins. By correlating flux data with protein abundance data from mass spectrometry, scientists can investigate how changes in enzyme levels affect metabolic pathways. nih.gov For example, a multi-omics study on Pseudomonas putida integrated ¹³C-fluxomics with proteomics to show that while changes in protein abundance could partially predict metabolic flux changes, post-translational modifications and metabolite-level regulation also played crucial roles. nih.gov
Transcriptomics: This is the study of the complete set of RNA transcripts. While the link between transcript levels and metabolic fluxes can be indirect due to post-transcriptional and post-translational regulation, integrating these datasets can reveal regulatory hotspots. nih.govresearchgate.net
A multi-omics approach provides a much richer understanding than any single technology alone. For example, a study might use D-Fructose-¹³C,d₂ to find an increased flux towards lipid synthesis. nih.gov Proteomics could then reveal if the enzymes involved in this pathway, like acetyl-CoA carboxylase and fatty acid synthase, are upregulated. nih.gov Simultaneously, metabolomics could show an accumulation of the precursor molecule, acetyl-CoA. nrel.gov This integrated evidence provides a comprehensive and well-supported picture of how the cell is rerouting its metabolism in response to fructose.
| Omics Technology | Type of Data Generated | Contribution to Understanding Fructose Metabolism | Example Finding |
|---|---|---|---|
| Fluxomics (with D-Fructose-¹³C,d₂) | Metabolic reaction rates (fluxes) | Quantifies the functional output and pathway activity. researchgate.net | Determines the percentage of fructose oxidized versus converted to glucose or fat. nih.govresearchgate.net |
| Metabolomics | Concentrations of intracellular and extracellular metabolites | Provides a snapshot of the metabolic state and substrate/product availability. | Identifies accumulation of lipogenic precursors like acetyl-CoA and glycerol-3-phosphate. nrel.gov |
| Proteomics | Abundance of cellular proteins (including enzymes) | Links metabolic changes to the abundance of the catalytic machinery. nih.gov | Shows upregulation of enzymes like fructokinase and those in the de novo lipogenesis pathway. nih.gov |
| Transcriptomics | Levels of gene expression (mRNA) | Reveals the genetic program responding to fructose. | Detects increased transcription of genes such as KHK (fructokinase) and FASN (fatty acid synthase). researchgate.net |
Predictive Modeling of Metabolic Responses to Perturbations or Substrate Changes
A primary goal of building detailed computational models of metabolism is to use them for prediction. mdpi.comresearchgate.net By creating a validated kinetic model of fructose metabolism, fortified with isotopic flux data, researchers can perform in silico experiments to predict how a cell or organism will respond to various perturbations. plos.orgmdpi.com These perturbations can include:
Substrate Changes: Models can predict the metabolic shift when the primary energy source changes, for example, from glucose to fructose or to a mixture of the two. mdpi.comelifesciences.org A kinetic model of E. coli metabolism was used to predict flux distributions in response to different carbon sources. elifesciences.org
Genetic Perturbations: The effect of a gene knockout can be simulated by setting the rate of the corresponding enzymatic reaction to zero in the model. This can predict how metabolism will be rerouted to compensate for the loss of a specific enzyme. plos.org
Therapeutic Interventions: Models can be used to test the potential efficacy of a drug. For instance, a computational model of fructose metabolism was used to simulate the effect of inhibiting fructokinase. frontiersin.org The model predicted that this inhibition could reverse the accumulation of hepatic triglycerides induced by high fructose consumption, highlighting a potential therapeutic strategy for nonalcoholic fatty liver disease (NAFLD). frontiersin.org
The accuracy of these predictive models is highly dependent on the quality of the data used for their construction and validation. plos.orgmdpi.com Isotopic tracers like D-Fructose-¹³C,d₂ provide the precise flux data needed to create models that are not just descriptive but truly predictive. plos.orgresearchgate.net These models serve as powerful platforms for hypothesis generation, allowing scientists to explore a vast number of "what-if" scenarios computationally before undertaking more complex and costly laboratory experiments. mdpi.comresearchgate.net
Future Directions and Emerging Research Avenues for D Fructose 13c,d2
Advancements in Automated Synthesis and High-Throughput Isotopic Labeling
The synthesis of isotopically labeled carbohydrates has traditionally been a complex and labor-intensive process. However, recent progress in automated synthesis is set to revolutionize the availability and diversity of labeled compounds like D-Fructose-13C,d2. Automated platforms, initially developed for peptides and oligonucleotides, are now being adapted for glycan and oligosaccharide synthesis. glycoforum.gr.jpnih.gov These systems, such as the commercialized Glyconeer synthesizer and high-performance liquid chromatography (HPLC)-based automation, streamline the repetitive steps of protection, glycosylation, and deprotection required for carbohydrate synthesis. glycoforum.gr.jpnih.gov
The key advantages of automation include significantly increased throughput, improved reproducibility, and the ability to generate libraries of structurally diverse labeled molecules. glycoforum.gr.jpbeilstein-journals.org This high-throughput capability is crucial for parallel labeling experiments, where multiple, differently labeled tracers are used to resolve specific metabolic fluxes with greater precision. nih.gov Future advancements will likely focus on expanding the repertoire of enzymatic and chemical reactions compatible with these automated platforms, enabling the regioselective introduction of isotopes like ¹³C and deuterium (B1214612) at specific positions within the fructose (B13574) molecule. This will provide researchers with a more extensive toolkit of tracers to investigate distinct aspects of fructose metabolism.
Development of Novel Analytical Techniques for Enhanced Isotopic Detection and Quantification
The utility of this compound as a metabolic tracer is intrinsically linked to the analytical methods used for its detection and quantification. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for this purpose. wikipedia.org Continuous innovation in these fields is leading to enhanced sensitivity, resolution, and accuracy.
Recent developments in MS, particularly when coupled with liquid chromatography (LC-MS/MS), have enabled highly sensitive and specific quantification of labeled fructose and its metabolites in complex biological samples like plasma and urine. rsc.orgresearchgate.net Techniques like isotope ratio mass spectrometry (IRMS) are also being refined for more precise determination of ¹³C/¹²C ratios in fructose and its metabolic products. nih.govresearchgate.net
In the realm of NMR, advancements allow for detailed analysis of isotopomer populations, providing insights into the specific pathways through which fructose carbon is metabolized. nih.gov For instance, ¹³C NMR can distinguish between different isotopomers of glucose derived from [U-¹³C]fructose, revealing the relative contributions of different metabolic routes. nih.gov Future research is focused on developing novel derivatization methods and bioinformatic tools to improve high-throughput glycan quantification and automate data interpretation, further expanding the applications of labeled fructose in quantitative glycomics. researchgate.net
Novel Applications in Systems Biology and Synthetic Biology for Metabolic Engineering
Systems biology aims to understand the complex interactions within biological systems. Isotopically labeled tracers like this compound are invaluable tools in this endeavor, particularly for ¹³C-Metabolic Flux Analysis (¹³C-MFA). researchgate.net By tracking the fate of the labeled carbon and deuterium atoms through metabolic networks, researchers can quantify the rates (fluxes) of biochemical reactions in living cells. researchgate.netnih.gov This provides a functional readout of the metabolic state that is essential for building and validating computational models of metabolism. vu.nl
In synthetic biology, this compound can be used to prototype and optimize engineered metabolic pathways. By introducing a labeled substrate, engineers can assess the efficiency of a newly designed pathway, identify metabolic bottlenecks, and quantify the diversion of carbon to a desired product. This is critical for applications such as the bio-based production of chemicals and fuels. Future applications will involve using advanced tracer strategies, such as parallel labeling experiments with different isotopomers of fructose, to resolve complex and interconnected pathways with greater accuracy. nih.gov
Integration with Multi-Omics Data for Comprehensive Metabolic Understanding and Pathway Reconstruction
A holistic understanding of metabolism requires the integration of data from multiple molecular levels. The future of metabolic research lies in combining flux data obtained from this compound tracer studies with other "omics" datasets, including genomics, transcriptomics, proteomics, and untargeted metabolomics. vu.nl This multi-omics approach provides a more complete picture of how genetic information is translated into metabolic function. jci.org
Computational pipelines and models are being developed to facilitate this integration. plos.org For example, transcriptomics data can reveal which metabolic enzymes are expressed under certain conditions, while proteomics can quantify their abundance. This information can then be used to constrain and refine metabolic flux models derived from isotopic tracer data. plos.org By layering these datasets, researchers can move beyond simple pathway mapping to understand the multi-level regulation of metabolic networks in health and disease, such as type 2 diabetes and cancer. jci.orgplos.org This integrated approach is crucial for identifying key regulatory nodes and potential targets for therapeutic intervention.
Role in Advancing Fundamental Understanding of Carbohydrate Biochemistry and Metabolism
Despite decades of research, fundamental aspects of carbohydrate metabolism are still being uncovered. Isotopically labeled tracers like this compound remain at the forefront of this discovery process. nih.gov These tools allow for the precise tracing of metabolic fates of dietary fructose in humans under various physiological conditions. nih.govresearchgate.netnih.gov
Studies using ¹³C-labeled fructose have been instrumental in quantifying its conversion to glucose, lactate (B86563), and lipids, and determining its oxidation rate. nih.govresearchgate.netnih.govnih.gov For example, tracer studies have shown that a significant portion of ingested fructose is converted to glucose in the liver and that fructose can potentiate the disposal of a dietary carbohydrate load. nih.govmdpi.comresearchgate.net By using specifically labeled fructose, researchers can dissect complex and overlapping pathways, such as the interplay between glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgnih.gov The continued application of this compound and other advanced tracers will be essential for refining our models of intermediary metabolism and understanding how dietary components influence metabolic health. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
